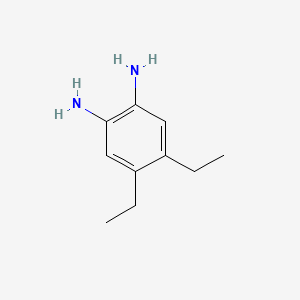
4,5-Diethylbenzene-1,2-diamine
Overview
Description
4,5-Diethylbenzene-1,2-diamine is an organic compound with the molecular formula C10H16N2 It is a derivative of benzene, where two ethyl groups are attached to the 4th and 5th positions, and two amino groups are attached to the 1st and 2nd positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethylbenzene-1,2-diamine typically involves the nitration of diethylbenzene followed by reduction. One common method is as follows:
Nitration: Diethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4,5-diethylnitrobenzene.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and more efficient catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Diethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more complex amines.
Substitution: The ethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for halogenation.
Major Products
Oxidation: 4,5-Diethylnitrobenzene or 4,5-Diethylnitrosobenzene.
Reduction: More complex amines or diamines.
Substitution: Halogenated derivatives like 4,5-Diethyl-1,2-dibromobenzene.
Scientific Research Applications
4,5-Diethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Diethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylbenzene-1,2-diamine: Similar structure but with methyl groups instead of ethyl groups.
1,2-Diaminobenzene: Lacks the ethyl groups, making it less hydrophobic.
4,5-Diethylbenzene-1,3-diamine: Different position of amino groups, leading to different reactivity and properties.
Uniqueness
4,5-Diethylbenzene-1,2-diamine is unique due to the presence of both ethyl and amino groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications in different fields.
Properties
CAS No. |
86723-71-9 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4,5-diethylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-3-7-5-9(11)10(12)6-8(7)4-2/h5-6H,3-4,11-12H2,1-2H3 |
InChI Key |
PXMRKLJOIVTBOK-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1CC)N)N |
Canonical SMILES |
CCC1=CC(=C(C=C1CC)N)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol](/img/structure/B3057881.png)
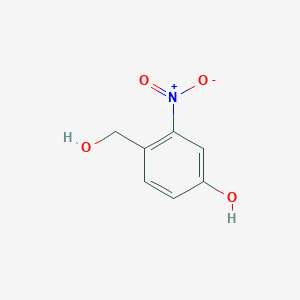

![Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-](/img/structure/B3057887.png)
![2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B3057888.png)

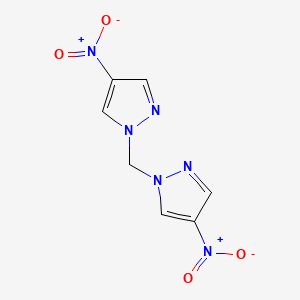
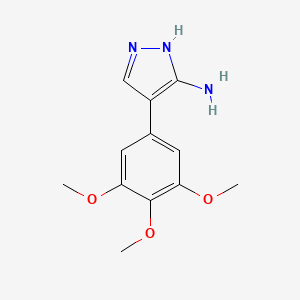
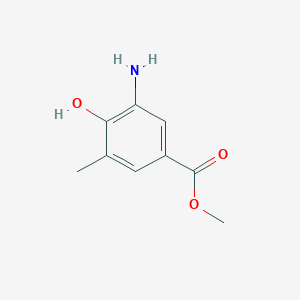
![4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3057896.png)
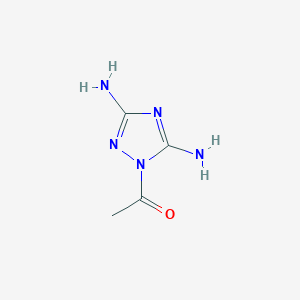

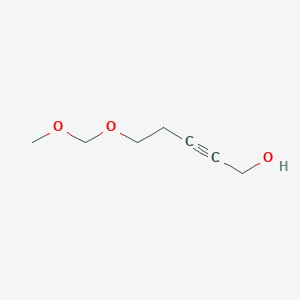
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057903.png)
